molecular formula C12H14O2S B12602532 Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate CAS No. 649766-86-9

Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate

Cat. No.: B12602532
CAS No.: 649766-86-9
M. Wt: 222.31 g/mol
InChI Key: KVTPRGRNGUJHDB-UHFFFAOYSA-N
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Description

Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate is an organic compound that features a phenylsulfanyl group attached to a but-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate typically involves the reaction of a phenylsulfanyl compound with a but-2-enoate derivative. One common method includes the use of a base to deprotonate the phenylsulfanyl compound, followed by nucleophilic substitution with a but-2-enoate ester. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and optimized reaction parameters are often employed to enhance the efficiency and selectivity of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group or to modify the ester moiety.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used in substitution reactions, typically in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate exerts its effects depends on its interaction with molecular targets. The phenylsulfanyl group can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The ester moiety can also participate in hydrolysis reactions, releasing active metabolites that further influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-phenylsulfinylacetate: Similar structure but with a sulfinyl group instead of a sulfanyl group.

    Methyl 2-phenylsulfonylacetate: Contains a sulfonyl group, offering different reactivity and properties.

    Methyl 2-[(phenylsulfanyl)methyl]propanoate: Similar but with a propanoate moiety instead of but-2-enoate.

Uniqueness

Methyl 2-[(phenylsulfanyl)methyl]but-2-enoate is unique due to its specific combination of a phenylsulfanyl group and a but-2-enoate ester

Properties

CAS No.

649766-86-9

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

methyl 2-(phenylsulfanylmethyl)but-2-enoate

InChI

InChI=1S/C12H14O2S/c1-3-10(12(13)14-2)9-15-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3

InChI Key

KVTPRGRNGUJHDB-UHFFFAOYSA-N

Canonical SMILES

CC=C(CSC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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